Disperse red 50

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

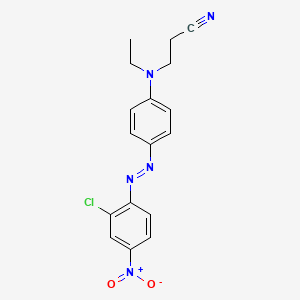

Structure

3D Structure

Propiedades

IUPAC Name |

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-2-22(11-3-10-19)14-6-4-13(5-7-14)20-21-17-9-8-15(23(24)25)12-16(17)18/h4-9,12H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBDWXMKLFBNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866023 | |

| Record name | C.I. Disperse Red 50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40880-51-1, 12223-35-7 | |

| Record name | Disperse Red 50 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40880-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)ethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040880511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Red 50 (CAS Number: 12223-35-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Disperse Red 50, a synthetic monoazo dye. The information is curated for professionals in research, scientific, and drug development fields, with a focus on its physicochemical characteristics, toxicological profile, and relevant experimental methodologies.

Physicochemical Properties

This compound is a purple powder primarily used in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1] It also finds applications in the coloration of plastics, paints, and inks.[2][3] This dye is characterized by its low water solubility, a defining feature of disperse dyes, but is soluble in organic solvents such as acetone (B3395972) and alcohol.[3]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 12223-35-7 | [1] |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ | [1][4][5] |

| Molecular Weight | 357.79 g/mol | [1][4][5] |

| Appearance | Purple powder / Red grain | [1][6] |

| Melting Point | Not available | |

| Boiling Point | 579.4°C at 760 mmHg | [4] |

| Density | 1.27 g/cm³ | [4] |

| Flash Point | 304.2°C | [4] |

| Vapor Pressure | 2.02E-13 mmHg at 25°C | [4] |

| Refractive Index | 1.616 | [4] |

| Solubility | Insoluble in water; Soluble in acetone and alcohol | [3] |

| Chemical Structure | Monoazo | [1][5] |

Toxicological Profile

The toxicological profile of disperse dyes is of significant interest due to their widespread use and potential for human and environmental exposure. Disperse dyes, including this compound, are known to pose a risk of skin sensitization, leading to allergic contact dermatitis when colored textiles come into contact with the skin.[7][8]

Table 2: Summary of Toxicological Data for Disperse Dyes

| Test | Organism/System | Result | Reference |

| Skin Sensitization | Human | Potential sensitizer, can cause allergic contact dermatitis. | [7][8] |

| Mutagenicity (Ames Test) | Salmonella typhimurium | Disperse Red 1 and Disperse Red 13 tested positive, suggesting they primarily induce frame-shift mutations. | [10] |

| Cytotoxicity | Human hepatoma (HepG2) cells | Disperse Red 13 did not show significant cytotoxicity. | [10] |

| Acute Toxicity (Oral LD50) | Rat (female) | For Disperse Red 11: >5 g/kg | [11] |

| Acute Toxicity (Oral LD50) | Rat (male) | For Disperse Red 11: 0.7 - 1.0 g/kg | [11] |

| Acute Toxicity (Dermal LD50) | Rabbit | For Disperse Red 11: >2 g/kg | [11] |

| Ecotoxicity | Aquatic organisms | Disperse dyes can be toxic to aquatic life, with some having the potential to bioaccumulate. | [12] |

Synthesis and Manufacturing

The synthesis of this compound involves a two-step process:

-

Diazotization: 2-Chloro-4-nitrobenzenamine is diazotized.

-

Coupling: The resulting diazonium salt is then coupled with N-ethyl-N-cyanoethylaniline to form the final this compound dye.[1]

Experimental Protocols

Due to the absence of specific signaling pathway studies for this compound, this section details generalized yet crucial experimental protocols for the analysis and characterization of disperse dyes.

Protocol for Thin-Layer Chromatography (TLC) Analysis of Disperse Dyes

This protocol outlines a general procedure for the separation and identification of disperse dyes from a mixture.

Materials:

-

TLC plates (silica gel coated)

-

Developing chamber

-

Mobile phase (e.g., a mixture of ammonia, ethanol, and butanol in a 1:1:3 ratio)[13]

-

Dye standards and unknown sample

-

Capillary tubes for spotting

-

Pencil and ruler

-

UV lamp for visualization (if necessary)

Procedure:

-

Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.[13]

-

Spotting: Use a capillary tube to apply small, concentrated spots of the dye standards and the unknown sample along the baseline.[13]

-

Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.[13]

-

Visualization and Analysis: Once the solvent front has nearly reached the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[13] Allow the plate to dry. Visualize the separated spots (under a UV lamp if they are not colored).

-

Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[14] Compare the Rf values of the unknown spots with those of the standards for identification.

Protocol for UV-Vis Spectrophotometric Analysis of Disperse Dyes

This protocol describes how to determine the concentration of a disperse dye in a solution using UV-Vis spectrophotometry.

Materials:

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass)

-

Solvent (e.g., acetone or ethanol)

-

Standard dye solutions of known concentrations

-

Unknown dye solution

Procedure:

-

Instrument Calibration: Prepare a blank solution using the same solvent as the dye samples. Use this blank to calibrate the spectrophotometer to zero absorbance.[15]

-

Spectrum Acquisition: Fill a cuvette with the most concentrated standard solution and place it in the spectrophotometer. Scan across a range of wavelengths (e.g., 380-950 nm) to determine the wavelength of maximum absorbance (λmax).[15]

-

Calibration Curve: Prepare a series of standard solutions of the dye at different known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Unknown Sample Analysis: Measure the absorbance of the unknown dye solution at the same λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the dye in the unknown sample based on its absorbance.

Mandatory Visualizations

Logical Workflow for Toxicological Assessment of a Disperse Dye

The following diagram illustrates a logical workflow for the toxicological assessment of a disperse dye, incorporating both in vitro and in vivo assays.

Caption: A logical workflow for the toxicological assessment of a disperse dye.

Experimental Workflow for Disperse Dye Analysis from Textiles

The following diagram outlines a typical experimental workflow for the extraction and analysis of disperse dyes from a textile sample.

Caption: An experimental workflow for the analysis of disperse dyes from textiles.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chembk.com [chembk.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound|12223-35-7 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound Scarlet 5g 200% Textile Disperse Dyes - this compound and Scarlet 5g [orienchem.en.made-in-china.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disperse Red 11 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. ssa.lawyer [ssa.lawyer]

- 15. ursinus.edu [ursinus.edu]

Molecular weight and formula of Disperse Red 50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Disperse Red 50. Given the limited availability of detailed experimental data exclusively for this compound in publicly accessible literature, this guide combines known information with general characteristics and protocols for structurally related azo dyes.

Core Molecular and Physicochemical Properties

This compound, a monoazo dye, is recognized for its use in coloring hydrophobic synthetic fibers.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ | [2][3] |

| Molecular Weight | 357.79 g/mol | [2][3] |

| IUPAC Name | 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile | [3] |

| CAS Number | 12223-35-7 / 40880-51-1 | [2] |

| Appearance | Red to purple powder | [2] |

| Melting Point | 136-137 °C | [3] |

| Boiling Point | 579.4 °C at 760 mmHg | [3] |

| Density | 1.27 g/cm³ | [3] |

| Solubility | Soluble in acetone (B3395972) and alcohol; insoluble in water.[1] |

Synthesis of this compound

The synthesis of this compound follows a standard two-step process for azo dyes: diazotization followed by an azo coupling reaction.[2] A representative laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis

Step 1: Diazotization of 2-Chloro-4-nitroaniline (B86195)

-

In a beaker, create a solution of 2-chloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool this mixture to 0-5°C using an ice-salt bath, ensuring constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise. It is crucial to maintain the temperature below 5°C throughout this addition to ensure the stability of the resulting diazonium salt.

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

-

Test for any excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of sulfamic acid to neutralize it.

Step 2: Azo Coupling

-

In a separate beaker, dissolve the coupling component, N-ethyl-N-cyanoethylaniline, in a suitable solvent such as dilute hydrochloric acid.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the coupling component solution with vigorous stirring.

-

Maintain the reaction temperature at 0-5°C and the pH between 3.0 and 4.0. The pH can be adjusted by adding a saturated solution of sodium acetate (B1210297) as needed.

-

Continue stirring the mixture for several hours to allow the coupling reaction to complete, which results in the precipitation of this compound.

-

Isolate the precipitated dye by filtration.

-

Wash the product with cold water to remove any unreacted starting materials and salts.

-

Dry the final product in an oven at a controlled temperature.

Spectroscopic Data

Toxicological and Biological Data

Detailed toxicological studies and specific biological activity data for this compound are limited. However, the broader class of azo dyes has been subject to toxicological assessment. It is important to note that the data presented in the following table are for related, but structurally different, disperse dyes and should be used for reference purposes only.

| Compound | Test | Result | Reference |

| Disperse Red 1 | Carcinogenicity | Limited evidence of a carcinogenic effect. | [4] |

| Skin Sensitization | May cause sensitization by skin contact. | [4] | |

| Disperse Red 11 | Acute Oral LD50 (male rats) | 0.7 - 1.0 g/kg of body weight | [5] |

| Acute Oral LD50 (female rats) | > 5 g/kg of body weight | [5] | |

| Acute Dermal LD50 (rabbits) | > 2 g/kg of body weight | [5] | |

| Mutagenicity (Ames test) | Mixed results, potentially due to contaminants. | [5] |

Azo dyes can be metabolized, particularly under anaerobic conditions, through the reductive cleavage of the azo linkage.[4] This can lead to the formation of aromatic amines, some of which are known to be hazardous.

Application in Textile Dyeing

This compound is primarily used for dyeing polyester (B1180765) and other synthetic fibers.[1] The dyeing process is typically carried out at high temperatures to facilitate the diffusion of the dye into the fiber.

Experimental Protocol: High-Temperature Polyester Dyeing

-

Preparation of the Dye Bath:

-

Dyeing Procedure:

-

The polyester fabric is introduced into the dye bath at a starting temperature of approximately 60°C.

-

The temperature is then gradually raised to 130°C over a period of 30-45 minutes.[6]

-

The dyeing is continued at this temperature for approximately 1 hour to ensure proper dye penetration and fixation.[6]

-

-

Post-Dyeing Treatment:

-

The dye bath is cooled down to about 60°C before the fabric is removed.[6]

-

The dyed fabric is rinsed with hot water.[6]

-

A "reduction clearing" process is often performed to remove any dye particles adhering to the surface of the fibers and to improve wash fastness. This typically involves treating the fabric in a bath containing sodium hydroxide (B78521) and sodium hydrosulfite.

-

Finally, the fabric is rinsed thoroughly and dried.[6]

-

References

Solubility of Disperse Red 50 in organic solvents

An In-depth Technical Guide to the Solubility of Disperse Red 50 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. This compound, a synthetic dye utilized in the textile and plastics industries. While specific quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for its determination, enabling researchers to generate precise and reliable data.

Introduction to this compound

This compound is an azo dye characterized by its low solubility in water.[1] Its chemical structure lends it an affinity for hydrophobic materials, making it suitable for dyeing synthetic fibers like polyester.[2] Understanding its solubility in organic solvents is crucial for various applications, including the development of new dyeing methods, ink formulations, and for toxicological and environmental studies.

Chemical Properties:

-

Molecular Formula: C₁₇H₁₆ClN₅O₂[3]

-

Molecular Weight: 357.79 g/mol [3]

-

Appearance: Purple powder[3]

-

CAS Number: 12223-35-7 / 40880-51-1[3]

Qualitative Solubility

Based on available data, the qualitative solubility of this compound in various solvents is summarized below. It is important to note that "soluble" and "insoluble" are relative terms and do not provide the quantitative information necessary for many research applications.

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Ketones | Acetone | Soluble[3] |

| Alcohols | Ethanol, Methanol | Soluble[3] |

| Water | Insoluble[3] |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Acetone | 25 | Data not available | Gravimetric/Spectrophotometric |

| Acetone | 40 | Data not available | Gravimetric/Spectrophotometric |

| Ethanol | 25 | Data not available | Gravimetric/Spectrophotometric |

| Ethanol | 40 | Data not available | Gravimetric/Spectrophotometric |

| Methanol | 25 | Data not available | Gravimetric/Spectrophotometric |

| Methanol | 40 | Data not available | Gravimetric/Spectrophotometric |

| Isopropanol | 25 | Data not available | Gravimetric/Spectrophotometric |

| Isopropanol | 40 | Data not available | Gravimetric/Spectrophotometric |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended. These methods are based on established techniques for determining the solubility of dyes and other chemical compounds.

Gravimetric Method

The gravimetric method is a reliable technique for determining the saturation solubility of a compound in a given solvent.[4][5]

Objective: To determine the saturation solubility of this compound in an organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., acetone, ethanol)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to several vials.

-

Accurately add a known volume of the organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study to determine the time to reach equilibrium is recommended.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the volumetric flask in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven is recommended to lower the evaporation temperature.

-

Once all the solvent has evaporated, cool the flask to room temperature in a desiccator.

-

Weigh the flask containing the dried dye residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight.

-

The solubility (S) can be expressed in grams per liter (g/L) using the following formula: S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

-

UV-Vis Spectrophotometric Method

This method is suitable for colored compounds like this compound and can be faster than the gravimetric method, especially when a calibration curve is established.[6]

Objective: To determine the solubility of this compound in an organic solvent using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringes and syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 from the Gravimetric Method.

-

-

Sample Collection and Dilution:

-

Follow step 3 from the Gravimetric Method, dispensing the filtered saturated solution into a volumetric flask.

-

Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Record the dilution factor.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

Caption: Workflow for the Gravimetric Method.

References

A Technical Guide to the Spectroscopic Profile of Disperse Red 50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Disperse Red 50 (C.I. 11226), a single azo class disperse dye. Due to the limited availability of specific, publicly accessible spectroscopic data for this compound, this document leverages data from closely related disperse dyes and general principles of spectroscopic analysis of such compounds to provide a thorough understanding of its expected spectral characteristics. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of disperse dyes.

Chemical Identity and Structure

This compound is a synthetic organic dye belonging to the azo class of compounds. Its chemical structure is characterized by the presence of an azo group (-N=N-) linking two aromatic moieties. The manufacturing process involves the diazotization of 2-Chloro-4-nitrobenzenamine, which is then coupled with N-ethyl-N-cyanoethylaniline[1].

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 11226 |

| CAS Registry Number | 12223-35-7, 40880-51-1[1] |

| Molecular Formula | C₁₇H₁₆ClN₅O₂[1] |

| Molecular Weight | 357.79 g/mol [1] |

| Chemical Class | Single Azo Dye[1] |

While some sources may refer to this compound as an anthraquinone (B42736) derivative[2][3], the more prevalent and detailed manufacturing information points to it being a monoazo dye. This guide will proceed based on the azo structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key analytical technique for characterizing the electronic transitions within a dye molecule, which are responsible for its color. For azo dyes like this compound, the spectrum is typically characterized by a strong absorption band in the visible region, corresponding to the π → π* transition of the conjugated azo system, and additional bands in the UV region from the aromatic rings.

Table 2: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value | Rationale |

| λmax (Visible) | ~480 - 520 nm | Based on the visible absorption of similar red azo disperse dyes. |

| Molar Absorptivity (ε) | High | Azo dyes are strong chromophores with high molar absorptivity values. |

| Solvent Effects | Solvatochromism | The position and intensity of the absorption maximum can be influenced by the polarity of the solvent. |

Experimental Protocol: UV-Vis Spectroscopy of a Disperse Dye

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a disperse dye.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 800 nm is required.

-

Sample Preparation:

-

Due to the low aqueous solubility of disperse dyes, a suitable organic solvent must be chosen. Common solvents include acetone, ethanol, or dimethylformamide (DMF).

-

Prepare a stock solution of the dye by accurately weighing a small amount of the solid and dissolving it in a known volume of the chosen solvent in a volumetric flask.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Measurement:

-

Use matched quartz cuvettes with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the dye solution.

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Replace the solvent in the sample beam with the dye solution and record the absorption spectrum over the desired wavelength range.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its azo linkage, aromatic rings, nitro group, chloro group, and alkyl functionalities.

While a specific FTIR spectrum for this compound is not available, the expected characteristic peaks based on its structure are summarized below.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100 - 3000 | Aromatic C-H | Stretching |

| ~2970 - 2850 | Aliphatic C-H | Stretching |

| ~2250 - 2200 | C≡N (Nitrile) | Stretching |

| ~1600 - 1585 | N=N (Azo) | Stretching |

| ~1590, 1475 | Aromatic C=C | Stretching |

| ~1530, 1350 | NO₂ (Nitro) | Asymmetric & Symmetric Stretching |

| ~1250 | Aryl-N | Stretching |

| ~850 - 550 | C-Cl | Stretching |

Experimental Protocol: FTIR Spectroscopy of a Disperse Dye

This protocol provides a general method for obtaining the FTIR spectrum of a solid dye sample.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a suitable sampling accessory (e.g., ATR, KBr pellet press).

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of the dye sample and finely grind it into a powder using an agate mortar and pestle.

-

Add a small amount of spectroscopic grade potassium bromide (KBr) powder (typically in a 1:100 dye to KBr ratio) and mix thoroughly.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Measurement:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

-

Visualization of Synthesis and Analytical Workflow

Synthesis Pathway of this compound

The synthesis of this compound involves a two-step diazotization and coupling reaction.

Caption: Synthesis pathway of this compound.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a disperse dye is outlined below.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic characteristics of this compound, based on its chemical structure and data from related compounds. The provided experimental protocols offer a solid foundation for researchers to conduct their own spectroscopic analyses of this and other disperse dyes. The synthesis and analytical workflow diagrams serve to visually simplify these complex processes. While a definitive, publicly available spectrum for this compound remains elusive, the information compiled in this document provides a robust framework for its study and application.

References

A Technical Guide to the Thermal Stability and Decomposition of Disperse Red 50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of C.I. Disperse Red 50 (CAS No. 40880-51-1), a monoazo dye. Understanding the thermal properties of this and similar compounds is critical for its application in high-temperature dyeing processes, as well as for ensuring the stability and safety of materials where it may be incorporated. Due to the limited publicly available data on the thermal decomposition of this compound, this guide also includes data for the structurally similar monoazo dye, C.I. Disperse Red 1, for comparative purposes. The experimental protocols provided are based on established methods for the thermal analysis of disperse dyes.

Data Presentation: Thermal Properties

The thermal behavior of disperse dyes is crucial for their application, particularly in dyeing synthetic fibers like polyester, which requires high temperatures. Key thermal parameters include the melting point (Tm) and the decomposition temperature. Insufficient thermal stability can lead to issues such as color changes and reduced fastness.

| Parameter | C.I. This compound | C.I. Disperse Red 1 (Analogue) | Analytical Technique |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ | C₁₆H₁₈N₄O₃ | - |

| Melting Point (Tm) | 136-137 °C[1] | 160-162 °C[2] | Differential Scanning Calorimetry (DSC) |

| Onset Decomposition Temperature (T_onset_) | Data not available | Representative data: 280 - 320 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature (T_peak_) | Data not available | Representative data: 350 - 400 °C | Thermogravimetric Analysis (TGA) |

Note: Decomposition data is representative of disperse dyes and not specific to Disperse Red 1 due to a lack of publicly available information.

Experimental Protocols

Detailed methodologies for key thermal analysis techniques are outlined below. These protocols are based on established practices for the analysis of organic dyes.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the dye sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting (Tm) and glass transition (Tg) by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the dye sample into an aluminum DSC pan and seal it hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating cycle under the same conditions as the first.

-

Analyze the DSC thermogram from the second heating cycle to determine the melting temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of the dye.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

Procedure:

-

Place a small amount (approximately 0.1-0.5 mg) of the dye sample into a pyrolysis tube.

-

Insert the tube into the pyrolyzer, which is interfaced with the GC injector.

-

Rapidly heat the sample to a pyrolysis temperature (e.g., 600 °C).

-

The resulting degradation products are swept into the GC column by a carrier gas (e.g., helium).

-

Separate the degradation products in the GC column using a suitable temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

-

Detect and identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of monoazo dyes like this compound is a complex process. Under inert pyrolysis conditions, the degradation is expected to initiate at the weakest bonds. The azo bond (-N=N-) is a known point of initial cleavage, leading to the formation of various smaller aromatic fragments.

Caption: Hypothetical thermal decomposition pathway of this compound.

References

An In-depth Technical Guide to the Photophysical Properties of Disperse Red 50

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 50 (C.I. 11226) is a monoazo disperse dye characterized by its vibrant red hue and application in the textile industry for dyeing synthetic fibers. While its tinctorial properties are well-established, a comprehensive public repository of its core photophysical parameters is notably scarce. This technical guide consolidates the available physicochemical data for this compound, provides a representative understanding of its likely photophysical characteristics based on analogous azo dyes, and presents detailed, generalized experimental protocols for their determination. This document aims to serve as a foundational resource for researchers and scientists interested in the spectroscopic properties and potential applications of this compound and similar azo dyes beyond traditional textile dyeing.

Introduction

This compound, with the chemical name 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(ethyl)amino)propanenitrile, is a synthetic organic colorant belonging to the azo dye class. Its molecular structure, characterized by a conjugated system of aromatic rings linked by an azo group (-N=N-), is the primary determinant of its color and photophysical behavior. Azo dyes are known for their strong absorption in the visible region of the electromagnetic spectrum. While many azo dyes are not significantly fluorescent, undergoing rapid non-radiative decay processes, some exhibit measurable emission. Understanding the photophysical properties of this compound, such as its absorption and emission characteristics, fluorescence quantum yield, and lifetime, is crucial for exploring its potential in applications like molecular probes, sensors, or in photodynamic therapy, should it possess suitable photosensitizing properties.

This guide addresses the current gap in publicly available data by providing a structured overview of the known properties of this compound and outlining the experimental methodologies required for a thorough photophysical characterization.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This information has been compiled from various chemical databases and supplier specifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(ethyl)amino)propanenitrile |

| Synonyms | C.I. 11226, C.I. This compound |

| CAS Number | 12223-35-7 |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ |

| Molecular Weight | 357.79 g/mol |

| Appearance | Reddish to purple powder |

| Solubility | Insoluble in water; soluble in acetone (B3395972) and ethanol. |

Photophysical Properties (Representative Data)

Table 2: Representative Photophysical Properties of this compound

| Parameter | Estimated Value/Range | Notes |

| Absorption Maximum (λmax) | ~490 - 520 nm | Expected in the blue-green region of the visible spectrum, typical for red azo dyes. |

| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | Azo dyes generally exhibit high molar absorptivity. |

| Emission Maximum (λem) | ~600 - 650 nm | A significant Stokes shift is anticipated. The fluorescence is expected to be weak. |

| Fluorescence Quantum Yield (Φf) | < 0.1 | Most azo dyes are weakly fluorescent due to efficient non-radiative decay pathways. |

| Fluorescence Lifetime (τ) | 1 - 5 ns | Typical range for small organic fluorophores. |

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key photophysical properties of a disperse dye like this compound.

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a spectroscopic grade solvent in which it is readily soluble (e.g., acetone, ethanol, or dimethyl sulfoxide) at a concentration of approximately 1 mM.

-

Working Solutions: Prepare a series of dilutions from the stock solution to be used for different measurements. For absorption spectroscopy, concentrations in the range of 1-50 µM are typically appropriate. For fluorescence measurements, more dilute solutions (e.g., 0.1-1 µM) are often used to avoid inner filter effects.

Absorption and Emission Spectroscopy

Objective: To determine the absorption (λmax) and emission (λem) maxima and the molar extinction coefficient (ε).

Instrumentation:

-

UV-Visible Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Absorption Spectrum:

-

Record the absorption spectrum of the sample solution over a wavelength range of at least 300-700 nm using the solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

Prepare a series of dilutions of known concentrations and measure their absorbance at λmax.

-

Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε).

-

-

Emission Spectrum:

-

Set the excitation wavelength of the fluorometer to the determined λmax.

-

Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region (e.g., 500-800 nm).

-

The wavelength at which the emission intensity is highest is the emission maximum (λem).

-

Fluorescence Quantum Yield (Φf) Determination

Objective: To determine the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Instrumentation:

-

Fluorometer

-

UV-Visible Spectrophotometer

Standard: A fluorescent dye with a known quantum yield and with absorption and emission spectra that overlap with the sample (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

Procedure:

-

Prepare solutions of both the sample (this compound) and the standard with low absorbance (< 0.1) at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption spectra and record the absorbance at the excitation wavelength for both the sample and the standard.

-

Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrumental settings.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate technique.

Instrumentation:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser or LED), a fast photodetector (e.g., single-photon avalanche diode - SPAD), and timing electronics.

Procedure:

-

The sample is excited with a high-repetition-rate pulsed light source.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of events.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function (or a sum of exponentials if the decay is complex).

Mandatory Visualizations

Jablonski Diagram

The Jablonski diagram is a fundamental tool for illustrating the photophysical processes that a molecule can undergo upon absorption of light.

In-Depth Technical Guide to the Synthesis of Disperse Red 50 from 2-Chloro-4-nitrobenzenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Disperse Red 50, a monoazo dye, commencing from the precursor 2-chloro-4-nitrobenzenamine. The document details the two primary stages of synthesis: the diazotization of 2-chloro-4-nitrobenzenamine and the subsequent azo coupling with N-ethyl-N-cyanoethylaniline. Included are detailed experimental protocols, tables of quantitative data for key reactants and the final product, and a discussion of the underlying chemical principles. The synthesis pathway and experimental workflow are visually represented using diagrams to facilitate a clear understanding of the process.

Introduction

This compound, also known by its Colour Index name C.I. 11226, is a disperse dye characterized by its vibrant red hue and its application in the dyeing of hydrophobic fibers such as polyester.[1] The synthesis of this azo dye involves a well-established two-step process rooted in diazo chemistry. The first step is the conversion of a primary aromatic amine, in this case, 2-chloro-4-nitrobenzenamine, into a diazonium salt. This is followed by the coupling of the diazonium salt with an electron-rich aromatic compound, N-ethyl-N-cyanoethylaniline, to form the final dye molecule.[1] Understanding the intricacies of this synthesis is crucial for process optimization, yield improvement, and quality control in research and industrial settings.

Synthesis Pathway

The synthesis of this compound from 2-chloro-4-nitrobenzenamine proceeds via the following pathway:

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

2-Chloro-4-nitrobenzenamine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to form the corresponding diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Azo Coupling with N-ethyl-N-cyanoethylaniline

The freshly prepared diazonium salt is then reacted with the coupling component, N-ethyl-N-cyanoethylaniline, in a weakly acidic to neutral medium. The electron-rich nature of the N-substituted aniline (B41778) facilitates the electrophilic attack by the diazonium ion, leading to the formation of the azo bond (-N=N-) and the final this compound dye.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Synthesis of the Coupling Component: N-ethyl-N-cyanoethylaniline

Principle: N-ethyl-N-cyanoethylaniline is synthesized via the cyanoethylation of N-ethylaniline with acrylonitrile (B1666552). This reaction is a Michael addition.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-ethylaniline and a slight molar excess of acrylonitrile.

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess acrylonitrile and catalyst are removed under reduced pressure.

-

The resulting crude product is then purified by vacuum distillation to yield pure N-ethyl-N-cyanoethylaniline.

Synthesis of this compound

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

-

In a beaker, prepare a suspension of 2-chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate vessel, prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during this addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling Reaction

-

In a separate beaker, dissolve N-ethyl-N-cyanoethylaniline in an aqueous acidic solution (e.g., dilute acetic acid) and cool the solution to 0-5 °C.

-

Slowly add the freshly prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring. The temperature should be maintained at 0-5 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of this compound will form.

-

To optimize the coupling, the pH of the reaction mixture can be adjusted to a weakly acidic range (pH 4-7) by the slow addition of a buffer solution, such as sodium acetate.[2]

Step 3: Isolation and Purification

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a generous amount of cold water until the filtrate is neutral to remove any unreacted salts and acids.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[3][4][5]

-

Dry the purified dye in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

References

- 1. CN101307011B - Preparation method of N-ethyl-N-cyanoethylaniline - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. mt.com [mt.com]

- 4. [Purification of dyes by recrystallization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]

In-Depth Technical Guide to the Health and Safety of Disperse Red 50

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data available for Disperse Red 50 (C.I. 11226; CAS No. 12223-35-7), a monoazo dye used in the textile industry. The information is compiled from various sources to provide a detailed resource for professionals handling this substance.

Chemical and Physical Properties

This compound is a synthetic organic colorant with the molecular formula C₁₇H₁₆ClN₅O₂ and a molecular weight of 357.79 g/mol .[1] It is characterized as a purple powder.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ | [1][2] |

| Molecular Weight | 357.799 g/mol | [1][2] |

| CAS Number | 12223-35-7 | [2] |

| EC Number | 255-127-6 | [2] |

| Appearance | Purple Powder | [1] |

| Melting Point | 136-137 °C | [2] |

| Boiling Point | 579.4 °C at 760 mmHg | [2] |

| Flash Point | 304.2 °C | [2] |

| Density | 1.27 g/cm³ | [2] |

| Vapor Pressure | 2.02E-13 mmHg at 25°C | [2] |

| Solubility | Soluble in acetone (B3395972) and alcohol; insoluble in water.[1] | [1] |

| Refractive Index | 1.616 | [2] |

| LogP (XLogP3) | 5.92678 | [2] |

Toxicological Data

Detailed toxicological data specifically for this compound is limited in publicly available literature. However, information on similar disperse dyes, particularly other red azo dyes, can provide insights into potential hazards. It is important to note that the toxicological properties have not been thoroughly investigated for many dyes, including Disperse Red 1.[3]

Acute Toxicity:

-

Oral: No specific LD50 value for this compound was found. For the related compound Disperse Red 1, it is noted that accidental ingestion may be damaging to the health of the individual.[4]

-

Dermal: No specific data available for this compound.

-

Inhalation: No specific data available for this compound.

Skin Corrosion/Irritation:

-

Disperse dyes as a class have been associated with skin sensitization.[4] Disperse Red 1, for example, may cause sensitization by skin contact.[4]

Serious Eye Damage/Irritation:

-

No specific data available for this compound.

Respiratory or Skin Sensitization:

-

Disperse dyes are recognized as potential skin sensitizers.[4] In Germany, several disperse azo dyes, including Disperse Red 1, have been linked to contact dermatitis from textiles.[4]

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity, and STOT:

Aspiration Hazard:

-

No data available.

Experimental Protocols

The toxicological data for disperse dyes are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Key experimental protocols relevant to the toxicological endpoints discussed above include:

-

Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies typically involve the administration of the substance to fasted animals, followed by observation for mortality and clinical signs of toxicity.

-

Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This test involves applying the substance to the shaved skin of animals and observing for signs of irritation such as erythema and edema.

-

Eye Irritation/Corrosion: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The test substance is applied to the eye of an animal, and the effects on the cornea, iris, and conjunctiva are observed.

-

Skin Sensitization: OECD Test Guideline 429 (Skin Sensitisation: Local Lymph Node Assay). This is an in vivo method that assesses the induction of a proliferative response in draining lymph nodes as an indicator of skin sensitization potential.

Hazard Identification and Classification

Based on the available information for similar disperse dyes, the primary hazards associated with this compound are likely to be skin sensitization and potential for harmful effects if ingested. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals would likely include the following hazard statements for a substance with these properties:

GHS Hazard Communication for a Potential Skin Sensitizer.

Ecological Information

Detailed ecotoxicological data for this compound is scarce. The environmental fate and effects of disperse dyes are a subject of concern due to their widespread use and potential for release into aquatic environments.

Ecotoxicity:

-

No specific aquatic toxicity data (e.g., LC50 for fish, EC50 for daphnia) for this compound were found. Disperse dyes, in general, are known to be potentially toxic to aquatic life.

Persistence and Degradability:

-

Azo dyes are generally resistant to biodegradation under aerobic conditions. However, under anaerobic conditions, the azo linkage can be cleaved to form aromatic amines, which may be more mobile and toxic.

Bioaccumulative Potential:

-

With a high LogP value (5.92678), this compound has a potential for bioaccumulation.[2]

Mobility in Soil:

-

Due to its low water solubility, this compound is expected to have low mobility in soil and may adsorb to sediment and sludge.

Experimental Protocols for Ecotoxicity

Ecotoxicological testing of dyes often follows OECD guidelines to ensure data quality and comparability. Relevant protocols include:

-

Toxicity to Fish: OECD Test Guideline 203 (Fish, Acute Toxicity Test). This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.

-

Toxicity to Daphnia: OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test). This test measures the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure.

-

Toxicity to Algae: OECD Test Guideline 201 (Alga, Growth Inhibition Test). This test evaluates the effect of a substance on the growth of algae, typically over a 72-hour period.

-

Ready Biodegradability: OECD Test Guideline 301 (Ready Biodegradability). This set of methods assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms.

Handling and Storage

Safe Handling:

-

Avoid contact with skin and eyes.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Use in a well-ventilated area.[5]

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator.[6]

Storage:

-

Keep containers securely sealed.

-

Store in a cool, dry, well-ventilated area.

-

Store away from incompatible materials such as oxidizing agents.

First-Aid Measures

-

After Inhalation: Move the person to fresh air.

-

After Skin Contact: Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention.[3]

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.

Fire-Fighting Measures

This compound is a combustible solid.[4] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus.

Exposure Controls and Personal Protection

Engineering Controls:

-

Use adequate ventilation to keep airborne concentrations low.

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[3]

Logical Workflow for Hazard Assessment

The process of assessing the health and safety of a chemical like this compound involves a logical progression from gathering basic information to evaluating potential risks.

References

- 1. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]

- 3. ecetoc.org [ecetoc.org]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. canada.ca [canada.ca]

Methodological & Application

Application Notes and Protocols for High-Temperature Dyeing of Polyester with Disperse Red 50

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-temperature exhaust dyeing of polyester (B1180765) fibers with C.I. Disperse Red 50. This document outlines the necessary parameters, reagents, and procedures to achieve consistent and high-quality dyeing results, crucial for research and development applications where color uniformity and fastness are critical.

Introduction

Disperse dyes are non-ionic colorants with low water solubility, making them the primary choice for dyeing hydrophobic synthetic fibers like polyester.[1] The high-temperature dyeing method, typically conducted between 120°C and 140°C under pressure, is essential for facilitating the diffusion of the dye molecules into the tightly packed polymeric structure of polyester fibers.[2][3] This process ensures deep shades, excellent color fastness, and level dyeing.[3] this compound (C.I. 11226) is a single azo-class disperse dye used for dyeing and printing on polyester and its blends.[4][5]

Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 11226 |

| CAS Number | 12223-35-7 / 40880-51-1 |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ |

| Molecular Weight | 357.79 g/mol |

| Chemical Class | Single Azo |

| Appearance | Purple Powder |

| Application | Dyeing and printing of polyester and its blended fabrics.[4][5] |

Recommended Dyeing Parameters

The following table summarizes the recommended parameters for the high-temperature exhaust dyeing of polyester with this compound.

| Parameter | Recommended Value | Notes |

| Dye Concentration | 0.5 - 3.0% (o.w.f.)* | Adjust based on the desired depth of shade (light, medium, or deep).[6] |

| Liquor Ratio | 1:10 - 1:20 | The ratio of the weight of the goods to the volume of the dyebath. |

| Dyeing Temperature | 130°C - 135°C | Optimal temperature for dye diffusion into the polyester fiber.[3] |

| Dyeing Time | 30 - 60 minutes | At the peak dyeing temperature.[3] |

| pH of Dyebath | 4.5 - 5.5 | Maintained using an acetic acid buffer for optimal dye exhaustion.[2][6] |

| Dispersing Agent | 1.0 - 2.0 g/L | To ensure a stable dispersion of the dye in the bath.[2][6] |

| Levelling Agent | 0.5 - 1.0 g/L | Optional, but recommended to ensure uniform dye uptake.[7] |

*% o.w.f. = on the weight of the fabric

Colorfastness Properties of this compound on Polyester

The following table outlines the expected colorfastness of polyester dyed with this compound, based on standardized AATCC test methods.

| Fastness Property | AATCC Rating |

| Light Fastness | 5-6 |

| Washing Fastness (Fading) | 5 |

| Washing Fastness (Staining) | 5 |

| Perspiration Fastness (Fading) | 5 |

| Perspiration Fastness (Staining) | 5 |

| Ironing Fastness | 4 |

(Source: AATCC Test Methods, Ratings on a scale of 1-5, with 5 being the best, except for lightfastness which is on a 1-8 scale.)[5]

Experimental Protocols

This section provides a step-by-step protocol for the high-temperature dyeing of a 100g polyester fabric sample with this compound to achieve a medium depth of shade.

Materials and Equipment

-

100g scoured polyester fabric

-

This compound (e.g., 1.5g for 1.5% o.w.f.)

-

Dispersing agent (e.g., 1-2 g/L)

-

Levelling agent (e.g., 0.5-1 g/L)

-

Acetic acid (to adjust pH)

-

Sodium hydroxide (B78521)

-

Sodium hydrosulfite

-

High-temperature, high-pressure laboratory dyeing machine

-

Beakers and graduated cylinders

-

Stirring rod

-

pH meter

Experimental Workflow Diagram

Caption: High-temperature dyeing workflow for polyester.

Step-by-Step Procedure

-

Fabric Preparation (Scouring):

-

Pre-wash the polyester fabric with a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 15-20 minutes to remove any impurities, oils, or sizing agents.

-

Rinse the fabric thoroughly with hot water and then cold water.

-

Dry the fabric completely before weighing.

-

-

Dyebath Preparation:

-

Calculate the required amount of water for the desired liquor ratio (e.g., for a 1:15 liquor ratio and 100g of fabric, use 1500 mL of water).

-

Prepare a dye stock solution by making a paste of the required amount of this compound with a small amount of water and the dispersing agent. Gradually add more water while stirring to create a uniform dispersion.[6]

-

Fill the dyeing vessel with the calculated volume of water and add the dispersing agent and levelling agent.

-

Add the prepared dye stock solution to the dyebath.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[6]

-

-

Dyeing Cycle:

-

Introduce the scoured polyester fabric into the dyebath at approximately 60°C.[6]

-

Seal the dyeing machine and begin agitation.

-

Raise the temperature of the dyebath to 130°C at a rate of 1.5-2.0°C per minute.

-

After the dyeing time is complete, cool the dyebath down to 80°C at a rate of approximately 2.0°C per minute.

-

-

Post-Treatment (Reduction Clearing):

-

Drain the dyebath and give the fabric a hot rinse.

-

Prepare a reduction clearing bath with sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).

-

Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

-

Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

-

Neutralize the fabric in a bath containing a small amount of acetic acid for 5-10 minutes.

-

Finally, give the fabric a final cold water rinse and allow it to dry.

-

Signaling Pathway and Mechanism

The dyeing of polyester with disperse dyes is a physical process of diffusion rather than a chemical reaction involving signaling pathways in a biological sense. The mechanism can be visualized as a series of steps where the dye partitions from the aqueous phase to the fiber surface and then diffuses into the amorphous regions of the polymer.

Dyeing Mechanism Diagram

Caption: Mechanism of polyester dyeing with disperse dyes.

This process is governed by the principles of thermodynamics and kinetics, where high temperature provides the necessary energy for the dye molecules to overcome the intermolecular forces within the polyester fiber and penetrate its structure. The use of dispersing and levelling agents helps to maintain the dye in a finely dispersed state and promotes even distribution on the fiber surface.

References

- 1. longancraft.com [longancraft.com]

- 2. High Temp Dyeing Method on Polyester Fabric | Dyeing of Polyester Fabric in High Temperature Dyeing Method - Textile store [textilestore.blogspot.com]

- 3. Industrial Guide to Dyeing Polyester Fabric - Skychem Group [skychemi.com]

- 4. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. textilelearner.net [textilelearner.net]

- 7. The little secret of polyester high temperature dyeing - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

Application Notes and Protocols for Dyeing Polyester-Cotton Blends with Disperse Red 50

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of C.I. Disperse Red 50 in the dyeing of polyester-cotton (P/C) blended fabrics. The information is intended to support researchers in achieving consistent and high-quality dyeing results.

Overview of C.I. This compound

C.I. This compound is a monoazo disperse dye suitable for dyeing polyester (B1180765) fibers and their blends, yielding a red to bluish-red shade.[1][2] It is applied from an aqueous dispersion at high temperatures. Understanding its properties is crucial for its effective application.

Chemical Properties:

Quantitative Data: Fastness Properties of this compound

The colorfastness of textiles is a critical quality parameter. The following table summarizes the fastness properties of this compound on polyester. The ratings are based on standardized testing protocols, with higher numbers indicating better performance.

| Fastness Property | Test Method | Rating |

| Light Fastness | ISO 105-B02 (Xenon Arc) | 5-6 |

| Washing Fastness | ISO 105-C03 | 4-5 |

| Sublimation Fastness | ISO 105-P01 (180°C for 30s) | 4 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |

Data sourced from supplier technical information.[3] Ratings are on a scale of 1 to 5 for washing, sublimation, and rubbing (where 5 is excellent) and 1 to 8 for lightfastness (where 8 is maximum fastness).

Experimental Protocols

Dyeing polyester-cotton blends with disperse dyes can be accomplished using either a one-bath or two-bath method. The two-bath method, while longer, generally provides better shade consistency and fastness. A critical post-treatment step for polyester dyeing is reduction clearing, which removes unfixed surface dye and significantly improves fastness properties.[4]

Fabric Pretreatment

Proper pretreatment is essential to remove impurities and prepare the fabric for uniform dyeing.

Reagents and Equipment:

-

Polyester-cotton (e.g., 65/35 or 50/50) blend fabric

-

Non-ionic wetting agent

-

Sequestering agent

-

Sodium carbonate (Soda Ash)

-

Glacial acetic acid

-

Laboratory dyeing machine (e.g., jet dyer, beaker dyer)

-

Washer/extractor

-

Dryer

Procedure:

-

Scouring:

-

Prepare a bath with:

-

Non-ionic wetting agent: 1.0 g/L

-

Sequestering agent: 1.0 g/L

-

Sodium Carbonate: 2.0 g/L

-

-

Set the liquor-to-goods ratio (LR) to 10:1.

-

Treat the fabric at 80-90°C for 30-45 minutes.

-

Drain the bath, rinse the fabric thoroughly with hot water, followed by a cold water rinse.

-

-

Neutralization:

-

Treat the fabric in a bath containing 0.5-1.0 g/L of acetic acid at room temperature for 10 minutes to neutralize any residual alkali.

-

Rinse the fabric with cold water.

-

-

Drying:

-

Dry the pretreated fabric completely before proceeding to the dyeing stage.

-

Two-Bath Exhaust Dyeing Protocol

This method involves dyeing the polyester component first with this compound, followed by dyeing the cotton component with a suitable reactive dye in a separate bath.

Part 1: Dyeing the Polyester Component

Reagents and Equipment:

-

Pretreated polyester-cotton fabric

-

C.I. This compound

-

Dispersing agent

-

Levelling agent

-

Glacial acetic acid

-

High-temperature, high-pressure (HTHP) laboratory dyeing machine

Procedure:

-

Dye Bath Preparation:

-

Prepare the dyebath with a liquor ratio of 10:1.

-

Add the following auxiliaries:

-

Dispersing agent: 1.0 g/L

-

Levelling agent: 0.5 g/L

-

-

Adjust the pH of the bath to 4.5-5.5 using acetic acid.[5]

-

-

Dye Dispersion:

-

Make a paste of the required amount of this compound with a small amount of cold water.

-

Add warm water (40-50°C) to the paste with continuous stirring to form a fine dispersion.

-

Add the dispersed dye to the dyebath.

-

-

Dyeing Cycle:

Part 2: Reduction Clearing

This step is crucial for removing unfixed disperse dye from the fiber surface, thereby improving wash and rubbing fastness.[4]

Reagents and Equipment:

-

Dyed fabric from Part 1

-

Sodium hydrosulfite (reducing agent)

-

Sodium hydroxide (B78521) (caustic soda)

-

Laboratory dyeing machine or washing vessel

Procedure:

-

Reduction Bath Preparation:

-

Treatment:

-

Rinsing and Neutralization:

-

Rinse the fabric thoroughly with hot water, then cold water.

-

Neutralize the fabric in a bath with 0.5-1.0 g/L of acetic acid for 10 minutes at room temperature.

-

Perform a final cold water rinse.

-

Part 3: Dyeing the Cotton Component (Example with a Reactive Dye)

This part would typically follow with a suitable reactive dye for the cotton portion, which involves a separate process with different chemicals (salt, alkali) and temperature conditions. This protocol focuses on the application of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the two-bath exhaust dyeing process for polyester-cotton blends using this compound.